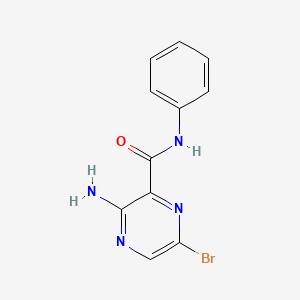

3-amino-6-bromo-N-phenylpyrazine-2-carboxamide

描述

属性

IUPAC Name |

3-amino-6-bromo-N-phenylpyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN4O/c12-8-6-14-10(13)9(16-8)11(17)15-7-4-2-1-3-5-7/h1-6H,(H2,13,14)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCAMIUFQVHBFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=NC(=CN=C2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Route 1: Direct Coupling of Pre-Brominated Pyrazine Carboxylic Acid with Aniline

Reaction Conditions and Mechanism

The most efficient method involves coupling 3-amino-6-bromopyrazine-2-carboxylic acid (1) with aniline using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) as the activating agent. In a representative procedure, 10 mmol of 1 is dissolved in dimethylformamide (DMF, 65 mL), followed by sequential addition of aniline (10 mmol), HBTU (12 mmol), and N,N-diisopropylethylamine (DIEA, 36 mmol). The reaction proceeds at 25°C for 12 hours under nitrogen atmosphere, facilitating carboxamide bond formation through a mixed carbonate intermediate.

Workup and Purification

Post-reaction, the mixture is diluted with ethyl acetate (150 mL) and washed with saturated sodium chloride to remove residual DMF. After drying over anhydrous sodium sulfate, the crude product is purified via silica gel chromatography (petroleum ether:ethyl acetate = 9:1), yielding 3-amino-6-bromo-N-phenylpyrazine-2-carboxamide as a yellow gum in 77% yield.

Synthetic Route 2: Bromination of Pyrazine Carboxylate Followed by Amidation

Bromination of Methyl 3-Aminopyrazine-2-Carboxylate

This two-step approach begins with electrophilic bromination of methyl 3-aminopyrazine-2-carboxylate (3). In a typical procedure, 0.325 mmol of 3 is treated with bromine (0.5 mL) in chloroform (6 mL) at room temperature for 20 minutes. The reaction selectively substitutes the C6 hydrogen due to the directing effects of the amine (ortho/para) and ester (meta) groups, yielding methyl 3-amino-6-bromopyrazine-2-carboxylate (6) as the major product.

Side Reactions and Byproduct Control

Excess bromine leads to dibromination at C3 and C5, forming 3,5-dibromopyrazine-2-amine (7). Optimal conditions (1 eq Br₂, 20-minute reaction) minimize this side reaction, achieving >80% selectivity for 6.

Hydrolysis and Amidation

The ester 6 is saponified using lithium hydroxide (3 eq) in methanol/water (3:1) under reflux to produce 3-amino-6-bromopyrazine-2-carboxylic acid. Subsequent coupling with aniline employs 1,1′-carbonyldiimidazole (CDI) in dimethyl sulfoxide (DMSO), yielding the target compound in 53% overall yield.

Comparative Analysis of Synthesis Routes

Efficiency and Practical Considerations

| Parameter | Route 1 (Direct Coupling) | Route 2 (Bromination-Amidation) |

|---|---|---|

| Total Yield | 77% | 53% |

| Reaction Steps | 1 | 3 |

| Purification Complexity | Moderate (chromatography) | High (multiple isolations) |

| Scalability | >100 mmol demonstrated | Limited to <50 mmol |

Route 1 offers superior efficiency for large-scale synthesis, while Route 2 provides modular access to analogues through intermediate 6.

Mechanistic Insights and Side Reaction Mitigation

Industrial Applications and Derivatives

The compound serves as a key intermediate in:

化学反应分析

Chemical Reactions Analysis of 3-amino-N-phenylpyrazine-2-carboxamide

3-amino-N-phenylpyrazine-2-carboxamide is a chemical compound that can undergo various chemical reactions due to the presence of functional groups such as the amino group and the carboxamide group.

1.1. Types of Reactions

3-amino-N-phenylpyrazine-2-carboxamide can participate in several types of chemical reactions:

-

Substitution Reactions: The amino group (NH2) can participate in nucleophilic substitution reactions.

-

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

-

Coupling Reactions: The carboxamide group can engage in coupling reactions with other aromatic compounds.

1.2. Reagents and Conditions

Various reagents and conditions can be used to perform the reactions mentioned above:

-

Substitution Reactions: Alkyl halides or acyl chlorides can be used in the presence of a base.

-

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

-

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Chemical Transformations of Pyrazine Derivatives

3-amino-N-phenylpyrazine-2-carboxamide can be formed through chemical transformations of pyrazine derivatives . For example, it can be synthesized via bromination of pyrazine derivatives using bromine in chloroform, where the substitution occurs at specific positions on the pyrazine ring . NMR and TOF MS data confirm the molecular structure of the resulting compounds .

3-Amino-6-bromo-N-phenylpyrazine-2-carboxamide as a Trypanosoma brucei Inhibitor

This compound can be used as a selective Trypanosoma brucei inhibitor . SAR investigations of 2-amide and 6-aryl groups have led to the discovery of new compounds with improved activity . Compound 65 inhibited T. b. rhodesiense viability with an EC50 of 24 nM and was 1790 times less active against the L6 mammalian cell line . This class of compounds has many attractive drug-like physicochemical attributes, such as low molecular weight and CNS penetration .

科学研究应用

Medicinal Chemistry

3-Amino-6-bromo-N-phenylpyrazine-2-carboxamide has been explored for its potential therapeutic properties:

- Antimicrobial Activity :

- Exhibits moderate to weak activity against various pathogens such as Staphylococcus aureus and Escherichia coli. Further modifications could enhance its efficacy against these microorganisms.

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Weak |

| Candida albicans | Weak |

- Anticancer Properties :

- Preliminary studies suggest that the compound may inhibit cancer cell proliferation by targeting specific metabolic pathways. Ongoing research aims to elucidate these mechanisms further.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules through various reactions:

- Substitution Reactions : The bromine atom can be substituted with other nucleophiles to create diverse derivatives.

- Coupling Reactions : It can participate in coupling reactions to form more complex structures.

Material Science

This compound is also being investigated for its potential applications in developing new materials and chemical processes, leveraging its unique chemical properties.

Case Studies and Research Findings

-

Antimicrobial Studies :

- Research conducted on the antimicrobial efficacy of this compound revealed moderate effectiveness against common pathogens. Structural modifications are suggested for enhanced potency.

-

Cancer Research :

- In vitro studies have indicated that this compound may inhibit growth in certain cancer cell lines by interfering with metabolic pathways essential for cell survival. Further investigations are ongoing to clarify these mechanisms.

作用机制

The mechanism of action of 3-amino-6-bromo-N-phenylpyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

相似化合物的比较

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Key Observations :

- Electron-withdrawing groups (e.g., Br, Cl) enhance stability but may reduce solubility. For example, the tert-butyl analog in exhibits higher lipophilicity, contributing to its antimycobacterial potency.

- Core heterocycle variations : Triazine-based analogs () demonstrate divergent pharmacological profiles compared to pyrazines, emphasizing the role of the heterocyclic scaffold in bioactivity.

Antimycobacterial Activity

The tert-butyl- and chloro-substituted pyrazinecarboxamide () shows IC₅₀ = 41.9 µmol/L , outperforming the phenyl-substituted target compound in antimycobacterial assays. This suggests bulky substituents at position 5 enhance interactions with mycobacterial targets.

Anticancer Potential

Pyrazinecarboxamides are generally explored as kinase inhibitors or apoptosis inducers, but specific data for the target compound remains sparse.

生物活性

3-Amino-6-bromo-N-phenylpyrazine-2-carboxamide is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse sources.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with an amino group at position 3, a bromine atom at position 6, and a phenyl group attached to the carboxamide functional group. Its molecular formula is with a molecular weight of approximately 284.12 g/mol. The presence of the bromine atom is significant as it can influence the compound's reactivity and interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits moderate to weak antimicrobial activity against various bacterial and fungal strains. A study highlighted its potential as an antimicrobial agent, suggesting that derivatives of this compound could be explored further for enhanced efficacy.

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Weak |

| Candida albicans | Weak |

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly through its interaction with specific molecular targets such as enzymes involved in cancer progression. Preliminary studies suggest that it may modulate the activity of certain proteins linked to tumor growth and survival. However, detailed mechanisms remain to be elucidated .

The mechanism of action for this compound involves its binding to various biological targets, potentially leading to inhibition of enzyme activity or modulation of signaling pathways. This interaction can result in altered cellular responses, contributing to its observed biological effects.

Synthesis Methods

The synthesis of this compound typically involves the condensation of 3-amino-6-bromopyrazine-2-carboxylic acid with aniline. Common coupling agents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are used to facilitate amide bond formation.

Case Studies and Research Findings

- Antimicrobial Studies : A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against common pathogens. The findings indicated that while the compound showed some activity, further structural modifications could enhance its potency.

- Cancer Research : In vitro studies have suggested that this compound may inhibit the growth of certain cancer cell lines by targeting specific metabolic pathways crucial for cell proliferation. Ongoing research aims to explore these pathways in greater detail.

Future Directions

Given the initial findings regarding its biological activity, further research is warranted to fully characterize the therapeutic potential of this compound. Areas for future investigation include:

- Structural Optimization : Modifying the chemical structure to enhance antimicrobial and anticancer activities.

- Mechanistic Studies : Detailed investigations into the specific molecular interactions and pathways affected by this compound.

- In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile before considering clinical applications.

常见问题

Basic: What are the standard synthetic routes for 3-amino-6-bromo-N-phenylpyrazine-2-carboxamide, and how are reaction conditions optimized?

Methodological Answer:

A common route involves bromination of 3-aminopyrazine-2-carboxylic acid derivatives followed by amidation. For example, 3-amino-6-bromo-pyrazine-2-carboxylic acid is reacted with aniline derivatives in dimethylformamide (DMF) using coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxo hexafluorophosphate) and methylamine hydrochloride. Key parameters include maintaining temperatures at 23°C for amidation and using N,N-diisopropylethylamine as a base to enhance reactivity . Optimization of bromination steps (e.g., using N-bromosuccinimide in DMF at 0°C) ensures regioselectivity and minimizes side reactions .

Advanced: How can computational methods improve the regioselectivity and efficiency of bromination in pyrazine derivatives?

Methodological Answer:

Quantum chemical calculations and reaction path search algorithms (e.g., those developed by ICReDD) can predict transition states and intermediates, guiding experimental conditions for bromination. For instance, computational modeling helps identify the electronic effects of substituents (e.g., amino groups) that direct bromine to the 6-position on the pyrazine ring. This approach reduces trial-and-error experimentation and validates optimal reaction parameters, such as solvent polarity (DMF vs. ethyl acetate) and temperature gradients .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry and purity. For example, the aromatic protons of the phenyl group appear as distinct multiplets in δ 7.2–7.5 ppm.

- Mass Spectrometry (ES/MS) : Used to verify molecular weight (e.g., ES/MS m/z 231.0 [M+H] for the methylamide analog) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated in structurally related compounds like 6-fluoro-3-hydroxypyrazine-2-carboxamide .

Advanced: How can researchers address low yields in the amidation step of pyrazine-2-carboxylic acid derivatives?

Methodological Answer:

Low yields often arise from incomplete activation of the carboxylic acid or competing side reactions. Strategies include:

- Coupling Reagent Selection : HATU outperforms traditional reagents like EDCl in activating sterically hindered acids.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction homogeneity.

- Purification Protocols : Gradient recrystallization (e.g., using ethyl acetate/water mixtures) removes unreacted starting materials, as shown in Preparations 5 and 6 .

Basic: What role does the bromine substituent play in the compound’s reactivity and applications?

Methodological Answer:

The bromine atom at the 6-position:

- Enhances Electrophilicity : Facilitates nucleophilic aromatic substitution (SNAr) reactions, enabling further derivatization (e.g., Suzuki coupling).

- Stereoelectronic Effects : Stabilizes intermediates in cross-coupling reactions, as seen in analogs like 5-bromo-N-methylpyrazin-2-amine .

- Biological Relevance : Brominated pyrazines often exhibit improved pharmacokinetic properties, such as increased metabolic stability .

Advanced: What strategies ensure regioselective bromination in polyfunctional pyrazine cores?

Methodological Answer:

- Directing Groups : The amino group at the 3-position directs bromination to the 6-position via resonance and inductive effects.

- Temperature Control : Bromination at 0°C minimizes over-bromination, as demonstrated in the synthesis of 3-amino-6-bromo-pyrazine-2-carboxylic acid .

- Competitive Nitration Studies : Lessons from nitration of 3-hydroxypyrazine-2-carboxamide (using KNO/HSO) highlight the importance of protonation states in directing electrophiles .

Data Contradiction: How should researchers resolve discrepancies in NMR data for pyrazine carboxamides?

Methodological Answer:

Contradictions often arise from:

- Tautomerism : The amino and carboxamide groups can form tautomers, altering NMR peak assignments. Deuterated DMSO or variable-temperature NMR helps identify dominant tautomers.

- By-Product Interference : Unreacted intermediates (e.g., succinimide from NBS bromination) may co-elute during purification. LC-MS or preparative HPLC isolates the target compound, as described in Preparation 5 .

- Crystallographic Validation : Cross-referencing with X-ray structures of analogs (e.g., 6-fluoro-3-hydroxypyrazine-2-carboxamide) resolves ambiguities .

Advanced: How are reactor design and process control integrated into large-scale synthesis of brominated pyrazines?

Methodological Answer:

- Continuous Flow Systems : Improve heat transfer and mixing efficiency for exothermic bromination reactions.

- In-line Analytics : PAT (Process Analytical Technology) tools monitor reaction progress in real-time, reducing batch-to-batch variability.

- Scale-up Protocols : Lessons from fuel engineering and membrane separation technologies (CRDC subclass RDF2050104) inform solvent recovery and waste minimization .

Basic: What safety protocols are critical when handling brominated pyrazine derivatives?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of bromine vapors or DMF.

- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles are mandatory during nitration or bromination steps .

- Waste Disposal : Neutralize acidic by-products (e.g., HSO) with bicarbonate before disposal .

Advanced: How do structural modifications (e.g., phenyl vs. pyridyl substituents) influence biological activity?

Methodological Answer:

- SAR Studies : Replacing the phenyl group with pyridyl (e.g., in N-(pyridin-3-yl) analogs) alters hydrogen-bonding interactions with target proteins.

- Computational Docking : Molecular dynamics simulations predict binding affinities to kinase domains, guiding rational design .

- In Vitro Assays : Analog testing against cancer cell lines (e.g., MCF-7) identifies pharmacophore requirements, as seen in triazolo-pyrimidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。